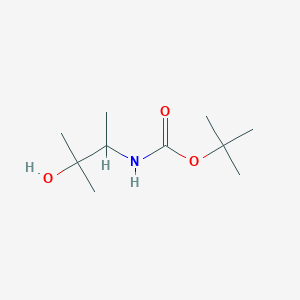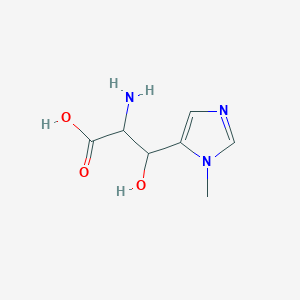![molecular formula C9H15N B13551564 2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine: is a bicyclic amine compound with a unique structure that includes a norbornene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized to introduce an amine group. This can be achieved through various methods, such as hydroboration-oxidation followed by amination.
Resolution: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques if needed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions can vary, but typically involve nucleophiles and appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: Used in studies to understand the behavior of bicyclic amines in biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical effects, depending on the specific application. The pathways involved can include binding to receptors or enzymes, leading to changes in biological activity.
Comparación Con Compuestos Similares
- rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
Comparison:
- Structural Differences: While these compounds share a similar bicyclic structure, they differ in the functional groups attached to the norbornene ring.
- Chemical Properties: The presence of different functional groups (e.g., hydroxyl, methyl) can lead to variations in chemical reactivity and physical properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity.
Propiedades
Fórmula molecular |
C9H15N |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
2-[(1S,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanamine |
InChI |
InChI=1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,10H2/t7-,8-,9+/m0/s1 |
Clave InChI |
IGRYFUUCWNBVDN-XHNCKOQMSA-N |
SMILES isomérico |
C1[C@H]2C[C@H]([C@H]1C=C2)CCN |
SMILES canónico |
C1C2CC(C1C=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


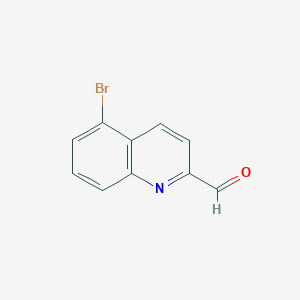
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
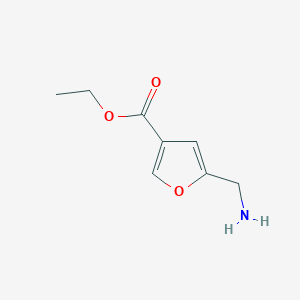

![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
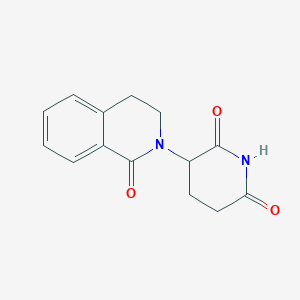

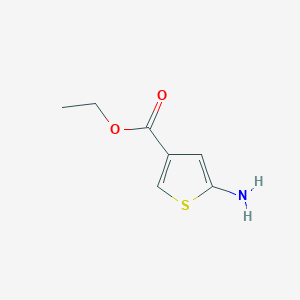
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
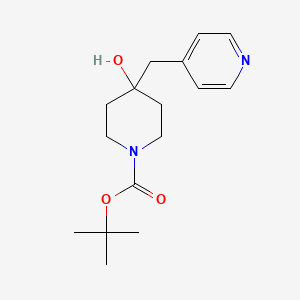
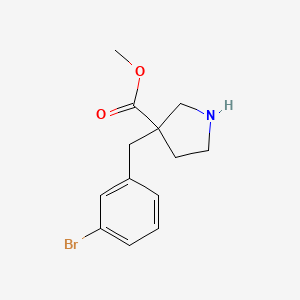
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)
